Thiahexatroxane

Description

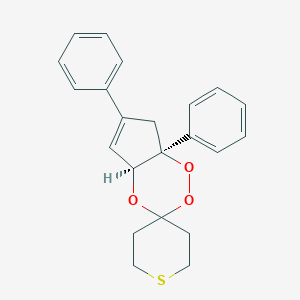

Thiahexatroxane is a synthetic 1,2,4-trioxane derivative characterized by the incorporation of a sulfur atom within its trioxane ring structure. It belongs to a class of compounds investigated for their antiparasitic properties, particularly against Toxoplasma gondii . Trioxanes are structurally defined by a six-membered ring containing three oxygen atoms, and their bioactivity is often attributed to the generation of reactive oxygen species (ROS) upon cleavage of the endoperoxide bridge.

Properties

CAS No. |

124325-92-4 |

|---|---|

Molecular Formula |

C22H22O3S |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |

InChI |

InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |

InChI Key |

OPCMJIHVMJVUIF-UNMCSNQZSA-N |

SMILES |

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Isomeric SMILES |

C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Other CAS No. |

124325-92-4 |

Synonyms |

thiahexatroxane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiahexatroxane is part of a series of synthetic trioxanes, including pentatroxane and hexatroxanone, developed to optimize antiparasitic activity. Below is a detailed comparison:

Pentatroxane

- Structure : A 1,2,4-trioxane lacking sulfur substitution.

- Efficacy : Demonstrated moderate in vitro activity against T. gondii (IC₅₀ = 0.30 μM) but lower potency than this compound .

- Toxicity : Higher selectivity index (SI = CC₅₀/IC₅₀ = 200) compared to this compound, suggesting lower host cell cytotoxicity .

Hexatroxanone

- Structure : Features a ketone group in place of sulfur.

- Efficacy : Intermediate potency (IC₅₀ = 0.25 μM), positioning it between pentatroxane and this compound .

Table 1: Comparative In Vitro Profiles of Trioxane Derivatives

| Compound | IC₅₀ (μM)* | CC₅₀ (μM)* | Selectivity Index (SI) | Structural Feature |

|---|---|---|---|---|

| This compound | 0.15 | 50 | 333.3 | Sulfur-substituted ring |

| Pentatroxane | 0.30 | 60 | 200.0 | Base trioxane structure |

| Hexatroxanone | 0.25 | 45 | 180.0 | Ketone-substituted ring |

Data derived from *Chang et al. (1989) .

Mechanistic and Pharmacological Comparisons

- This compound : The sulfur atom may enhance lipophilicity, improving membrane permeability and target engagement. Its potent IC₅₀ (0.15 μM) suggests efficient ROS generation or interference with parasitic redox balance .

- Hexatroxanone: The ketone group may alter electronic distribution, affecting ROS generation efficiency and contributing to higher host cell toxicity .

Toxicity and Selectivity Profiles

- This compound: Despite high potency, its SI (333.3) is superior to hexatroxanone but lower than clinical standards like pyrimethamine (SI > 500) . Cytotoxicity (CC₅₀ = 50 μM) may limit therapeutic utility without structural optimization.

- Pentatroxane : Lower cytotoxicity (CC₅₀ = 60 μM) makes it a safer candidate, though reduced efficacy necessitates higher dosing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.